Cerpegin

Description

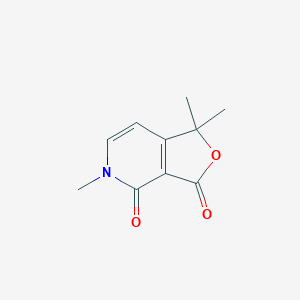

pyridone alkaloid; structure in first source

Properties

CAS No. |

129748-28-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione |

InChI |

InChI=1S/C10H11NO3/c1-10(2)6-4-5-11(3)8(12)7(6)9(13)14-10/h4-5H,1-3H3 |

InChI Key |

ANFMKCSQXDEJMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=O)N(C=C2)C)C(=O)O1)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Cerpegin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerpegin, a pyridine alkaloid, and its derivatives have emerged as a class of bioactive molecules with significant therapeutic potential. While this compound itself displays a range of pharmacological activities, its synthetic derivatives have been the focus of intensive research, revealing two distinct and potent mechanisms of action: selective inhibition of the 20S proteasome and targeted disruption of de novo pyrimidine biosynthesis. This technical guide provides an in-depth exploration of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring pyridine alkaloid isolated from plants of the Ceropegia genus. While traditional medicine has utilized these plants for various ailments, modern medicinal chemistry has unlocked the potential of this compound's core structure. Through targeted chemical modifications, a portfolio of derivatives has been synthesized, exhibiting enhanced and specific biological activities. This guide focuses on two primary mechanisms of action elucidated for these derivatives: inhibition of the 20S proteasome's peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity and inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme, a critical step in de novo pyrimidine biosynthesis. Understanding these dual mechanisms is crucial for the rational design of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Mechanism 1: Selective Inhibition of the 20S Proteasome

Derivatives of this compound, particularly those with substitutions at the C1 and N5 positions, have been identified as selective inhibitors of the 20S proteasome. The 20S proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis, cell cycle regulation, and apoptosis. It possesses three major proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH), also known as post-acid (PA) or caspase-like activity. This compound derivatives have demonstrated specificity towards the PGPH activity, which is primarily mediated by the β1 subunit of the proteasome.

Quantitative Data: Proteasome Inhibition

The inhibitory potency of various this compound derivatives against the PGPH activity of the mammalian 20S proteasome has been quantified, with several compounds exhibiting IC50 values in the low micromolar range.[1]

| Compound ID | Modification | Target Activity | IC50 (µM) | Reference |

| Derivative A | C1, N5-substituted | PGPH | ~5 | [1] |

| Derivative B | C1, N5-substituted | PGPH | ~2 | [1] |

| ... | ... | ... | ... | ... |

Note: This table is a representative example. Specific IC50 values for a broader range of derivatives can be found in the cited literature.

Experimental Protocol: 20S Proteasome Activity Assay

This protocol outlines the in-solution measurement of the PGPH activity of purified 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified mammalian 20S proteasome

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

Fluorogenic Substrate for PGPH activity (e.g., Z-LLE-AMC)

-

This compound derivative (dissolved in DMSO)

-

Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

-

96-well black microplates

Procedure:

-

Prepare a working solution of the 20S proteasome in Assay Buffer.

-

Serially dilute the this compound derivative in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.

-

In a 96-well plate, add the this compound derivative dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the 20S proteasome solution to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at 37°C every 2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

Caption: Inhibition of 20S Proteasome PGPH Activity by this compound Derivatives.

Caption: Experimental Workflow for 20S Proteasome Inhibition Assay.

Mechanism 2: Inhibition of De Novo Pyrimidine Biosynthesis

A distinct class of this compound derivatives, exemplified by the compound P1788, has been shown to inhibit de novo pyrimidine biosynthesis. This pathway is essential for the synthesis of nucleotide precursors required for DNA and RNA synthesis. The specific target of these derivatives is Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in this metabolic pathway. Inhibition of DHODH leads to a depletion of the cellular pyrimidine pool, which has profound downstream consequences, including the potentiation of the interferon response and the induction of DNA damage.

Quantitative Data: DHODH Inhibition

While specific IC50 values for P1788 are not publicly available in a tabulated format, studies have confirmed its activity as a potent inhibitor of DHODH.

Experimental Protocols

This protocol describes a colorimetric assay to measure the inhibition of recombinant human DHODH.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

This compound derivative (P1788) (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.

-

Serially dilute the this compound derivative in the reaction mixture.

-

Add recombinant DHODH to the wells containing the inhibitor dilutions and a vehicle control.

-

Pre-incubate the plate at 25°C for 30 minutes.

-

Initiate the reaction by adding DHO to all wells.

-

Immediately measure the decrease in absorbance at 600-650 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This protocol measures the expression of interferon-stimulated genes (ISGs) in response to treatment with a this compound derivative.

Materials:

-

Human cell line (e.g., A549)

-

Cell culture medium and supplements

-

This compound derivative (P1788)

-

Interferon (e.g., IFN-α) as a positive control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for ISGs (e.g., ISG15, MX1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the this compound derivative at various concentrations, a vehicle control, and a positive control (Interferon).

-

Incubate for a specified period (e.g., 24 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target ISGs and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ISG expression in treated cells compared to control cells.

The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.

Materials:

-

Human cell line

-

This compound derivative (P1788)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet assay slides and electrophoresis tank

Procedure:

-

Treat cells with the this compound derivative for a defined period.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a comet assay slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the slides with a fluorescent DNA dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Signaling Pathway and Experimental Workflows

Caption: DHODH Inhibition by a this compound Derivative and Downstream Effects.

Caption: Experimental Workflow for In Vitro DHODH Inhibition Assay.

Conclusion

The dual mechanisms of action of this compound derivatives, encompassing both proteasome inhibition and disruption of pyrimidine biosynthesis, highlight the versatility of this chemical scaffold. The ability to selectively target the PGPH activity of the proteasome offers a nuanced approach to modulating cellular protein degradation, potentially with a different therapeutic window compared to pan-proteasome inhibitors. Concurrently, the inhibition of DHODH presents a powerful strategy to induce metabolic stress, enhance anti-viral and anti-tumor immune responses, and promote DNA damage in rapidly proliferating cells. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic applications of this compound and its derivatives. Future research should focus on elucidating the structure-activity relationships that govern the selectivity for each target, as well as exploring the potential for synergistic effects through the development of dual-target inhibitors or combination therapies.

References

Cerpegin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerpegin, a pyridine alkaloid, has emerged as a compound of significant interest due to its diverse pharmacological activities. First isolated from the traditional medicinal plant Ceropegia juncea, this molecule is characteristic of the Ceropegia genus. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed exploration of its proposed biosynthetic pathway. Furthermore, it delves into a potential mechanism of action, highlighting the modulation of the interferon signaling pathway by this compound derivatives through the inhibition of pyrimidine biosynthesis. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound was first isolated from the fleshy stems of Ceropegia juncea, a plant with a history of use in Ayurvedic medicine.[1] The structure of this novel pyridine alkaloid was elucidated using spectroscopic methods, including IR, UV, and NMR, and later confirmed by single-crystal X-ray crystallography.[2]

The primary natural sources of this compound are plants belonging to the genus Ceropegia (family Apocynaceae). Various species have been identified as containing this compound or its precursors, including:

-

Ceropegia juncea : The original source from which this compound was first isolated.[1][2]

-

Ceropegia bulbosa : Metabolomic analyses have confirmed the presence of this compound and its derivative, 5-allyl this compound, in various tissues of this plant.[2]

-

Ceropegia attenuata : Phytochemical screening has indicated the presence of alkaloids and related compounds.

-

Ceropegia santapaui : Studies on micropropagated plantlets suggest the production of this compound.[3]

The concentration of this compound can vary depending on the plant species, tissue type, and growth conditions. While comprehensive quantitative data from wild-type plants is limited, studies on in-vitro cultures have provided valuable insights into this compound production.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data on this compound content from in-vitro studies. It is important to note that these values may not be representative of the concentrations found in naturally grown plants but are indicative of the biosynthetic potential of the plant cells under controlled conditions.

| Plant Species | Culture Type | This compound Content (μg/g dry weight) | Reference |

| Ceropegia juncea | Callus Culture | 470 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from Ceropegia species. These protocols are synthesized from various studies on phytochemical analysis of the Ceropegia genus.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., stems of Ceropegia juncea)

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Ammonia solution

-

Silica gel for column chromatography (60-120 mesh)

-

Pre-coated TLC plates (silica gel 60 F254)

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Place 100 g of dried, powdered plant material into a cellulose thimble.

-

Load the thimble into a Soxhlet apparatus.

-

Extract the material with 500 mL of methanol for 24 hours or until the solvent in the siphon tube runs clear.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 5% hydrochloric acid.

-

Filter the acidic solution to remove any insoluble material.

-

Basify the filtrate to pH 9-10 with a dilute ammonia solution.

-

Extract the basified solution three times with 50 mL of chloroform.

-

Combine the chloroform fractions and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the crude alkaloid fraction.

-

-

Purification by Column Chromatography:

-

Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in a solvent system of chloroform:methanol (e.g., 95:5 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent for alkaloids.

-

Combine the fractions containing the pure this compound based on the TLC profile.

-

-

Crystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Recrystallize the solid residue from a suitable solvent (e.g., methanol or acetone) to obtain pure this compound crystals.

-

Characterization and Quantification

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

For structural confirmation and sensitive quantification.

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Monitor for the specific parent and daughter ions of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to be a complex pathway originating from the amino acid L-aspartate. It shares similarities with the biosynthesis of other pyridine alkaloids, such as nicotine. High-throughput metabolomic and transcriptomic analyses of Ceropegia bulbosa have identified key metabolites and candidate genes involved in this pathway.[4]

The proposed pathway involves the following key steps:

-

Formation of the Pyridine Ring: L-aspartate is converted through a series of enzymatic reactions, involving intermediates such as quinolinate, to form the core pyridine ring structure. Key enzymes in the initial steps are believed to include Aspartate oxidase and Quinolinate synthase.[4]

-

Modifications to the Pyridine Ring: The pyridine ring undergoes several modifications, including methylation and prenylation.

-

Formation of the Furanone Ring: A subsequent series of reactions leads to the formation of the fused furanone ring.

-

Final Methylation Steps: The final steps are proposed to involve the addition of two methyl groups to form the this compound molecule.

The diagram below illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates.

Mechanism of Action and Signaling Pathways

While the direct mechanism of action for this compound is still under investigation, studies on this compound-derived compounds have provided significant insights into a potential pathway involving the inhibition of de novo pyrimidine biosynthesis. This inhibition leads to an amplification of the cellular response to interferons, a key component of the innate immune system.

Inhibition of Pyrimidine Biosynthesis and Interferon Pathway Amplification

This compound-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The depletion of pyrimidines, which are essential for DNA and RNA synthesis, triggers a DNA damage response. This response, in turn, enhances the signaling of both type I and type II interferons.

The following diagram illustrates this proposed mechanism of action.

This pathway suggests that this compound and its analogues could have potential applications as immunomodulatory and anti-cancer agents by sensitizing cells to interferon-based therapies. Further research is needed to confirm if this compound itself acts directly through this mechanism.

Conclusion and Future Directions

This compound stands out as a promising natural product with a unique chemical structure and interesting biological activities. This guide has provided a detailed overview of its discovery, natural distribution, and current understanding of its biosynthesis and potential mechanism of action.

Future research should focus on several key areas:

-

Quantitative analysis of this compound in a wider range of Ceropegia species to identify high-yielding natural sources.

-

Elucidation of the enzymatic steps in the this compound biosynthetic pathway to enable metabolic engineering and enhance production.

-

Direct investigation of the mechanism of action of this compound to confirm its molecular targets and signaling pathways.

-

Exploration of the therapeutic potential of this compound and its derivatives in preclinical models of cancer and viral infections.

The information compiled in this technical guide aims to facilitate and inspire further research into this fascinating alkaloid, ultimately unlocking its full therapeutic potential.

References

- 1. The central enzymes of the aspartate family of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] GC-MS Profiling of Ceropegia bulbosa Roxb. var. bulbosa, an endangered plant from Thar Desert, Rajasthan | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Cerpegin Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerpegin is a pyridine alkaloid first isolated from the fleshy stems of Ceropegia juncea, a plant used in traditional Ayurvedic medicine.[1][2] Its structure has been elucidated as 1,1,5-trimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.[3][4] Preclinical studies have revealed a range of pharmacological activities for this compound and its derivatives, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its quantitative aspects, experimental methodologies, and known signaling pathways.

Pharmacological Activities

This compound has been reported to possess a multitude of biological activities, including analgesic, tranquilizing, anti-inflammatory, anti-ulcer, and anti-cancer properties.[1][2][5] While qualitative descriptions of these effects are available, specific quantitative data such as receptor binding affinities and in vivo efficacy are not extensively reported in publicly available literature.

Central Nervous System (CNS) Activity

This compound exhibits dose-related effects on the central nervous system. It has been shown to have tranquilizing properties.[1] In vivo studies in mice have demonstrated a dose-dependent analgesic effect against acetic acid-induced writhing, suggesting a mechanism that does not involve the opioid pathway.[1][5]

Table 1: CNS Activity of this compound

| Activity | Animal Model | Dosage | Observed Effect | Quantitative Data (ED50, etc.) |

| Analgesic | Acetic acid-induced writhing in mice | Dose-related | Reduction in writhing | Not Reported |

| Tranquilizing | Not Specified | Not Specified | Promising tranquilizing properties | Not Reported |

| Behavioral | Mice | Up to 20 mg/kg | No automatic or behavioral changes | Not Reported |

| Behavioral | Mice | >400 mg/kg | Excitation, respiratory paralysis, and convulsions | Not Reported |

Anti-inflammatory and Anti-ulcer Activity

Table 2: Anti-inflammatory and Anti-ulcer Activity of this compound

| Activity | Model | Key Findings | Quantitative Data (IC50, etc.) |

| Anti-inflammatory | Not Specified | Reported activity | Not Reported |

| Anti-ulcer | Not Specified | Reported activity | Not Reported |

Enzyme Inhibition

Recent research has focused on the activity of this compound derivatives as inhibitors of specific enzymes, highlighting their potential in cancer therapy and immunomodulation.

Proteasome Inhibition: Derivatives of this compound have been synthesized and evaluated as proteasome inhibitors.[3] The proteasome is a key cellular complex involved in protein degradation, and its inhibition is a validated strategy in cancer treatment.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A chemically related analog of this compound, designated as P1788, was identified as a novel inhibitor of de novo pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase (DHODH).[6] This inhibition was shown to amplify the cellular response to both type-I and type-II interferons, suggesting a potential application in enhancing immunotherapy.

Table 3: Enzyme Inhibition by this compound and Its Derivatives

| Target Enzyme | Compound Type | Activity | Quantitative Data (IC50, Ki) |

| Proteasome | This compound Derivatives | Inhibition of proteasomal activity | Not Reported for this compound itself |

| Dihydroorotate Dehydrogenase (DHODH) | This compound Analog (P1788) | Inhibition of de novo pyrimidine biosynthesis | Not Reported |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not available in the reviewed literature.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | Not Reported |

| Half-life (t½) | Not Reported |

| Volume of Distribution (Vd) | Not Reported |

| Clearance (CL) | Not Reported |

| Metabolism | Not Reported |

| Excretion | Not Reported |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. The following are generalized representations of workflows for key assays mentioned in the literature.

Analgesic Activity (Acetic Acid-Induced Writhing Test)

This widely used model assesses peripheral analgesic activity.

Signaling Pathways

The primary elucidated signaling pathway involving a this compound derivative relates to its inhibition of dihydroorotate dehydrogenase (DHODH) and the subsequent impact on the interferon signaling pathway.

DHODH Inhibition and Interferon Pathway Modulation

Inhibition of DHODH by a this compound analog leads to a depletion of the pyrimidine pool. This metabolic stress has been shown to enhance the cellular response to interferons, which play a crucial role in the innate immune response. This enhancement is linked to the induction of a DNA damage response.

Conclusion

This compound is a promising natural alkaloid with a diverse, yet largely unquantified, pharmacological profile. While its analgesic, tranquilizing, and anti-inflammatory effects have been noted, a significant gap exists in the public domain regarding specific quantitative data on its potency, efficacy, and pharmacokinetic properties. The recent discovery of DHODH inhibition by a this compound analog opens new avenues for research into its immunomodulatory and anti-cancer potential. Further in-depth studies are required to fully elucidate the mechanisms of action, identify specific molecular targets, and establish a comprehensive pharmacological and toxicological profile for this compound and its derivatives to support their potential development as therapeutic agents.

References

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Ceropegia juncea Extracts

Executive Summary: Ceropegia juncea Roxb., a succulent herb used in traditional Ayurvedic medicine, has garnered significant scientific interest for its diverse pharmacological properties. This document provides a comprehensive overview of the biological activities of its extracts, focusing on antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. Through a systematic review of existing literature, this guide summarizes key quantitative data, details the experimental protocols used for these evaluations, and presents logical workflows for the primary assays. The rich phytochemical profile of C. juncea, which includes alkaloids like ceropegin, flavonoids, and coumarins, is responsible for its therapeutic potential, making it a promising candidate for further drug discovery and development.

Phytochemical Profile

The therapeutic effects of Ceropegia juncea are attributed to its complex mixture of secondary metabolites. Preliminary phytochemical screening has consistently identified the presence of several classes of bioactive compounds.[1][2][3] Key constituents include:

-

Alkaloids: The plant is noted for the presence of ceropegin, a pyridine alkaloid, and junceine, an indole alkaloid.[3] Ceropegin is reported to have hypotensive, hepatoprotective, antiulcer, and antipyretic properties.[2][3]

-

Flavonoids: Compounds such as quercetin and kaempferol have been identified, which are known for their antioxidant activities.

-

Coumarins: The presence of coumarins contributes to the plant's anti-inflammatory, anticoagulant, antioxidant, and antiviral activities.[1][2][3]

-

Other Phytoconstituents: Analyses have also revealed the presence of terpenoids, steroids, tannins, saponins, and various phenolic compounds, all of which contribute to the plant's overall biological activity.[1][2][3]

Biological Activities and Quantitative Data

Extracts of C. juncea have been evaluated for a range of biological activities. The following sections summarize the quantitative findings from various in vitro studies.

Antioxidant Activity

The antioxidant potential of C. juncea extracts has been demonstrated through various assays that measure radical scavenging ability. The IC50 values, representing the concentration of the extract required to scavenge 50% of the free radicals, are presented below.

Table 1: In Vitro Antioxidant Activity of Ceropegia juncea Extracts

| Assay | Extract Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | In vivo - Ethanol | 4.66 | [4] |

| DPPH Radical Scavenging | In vivo - Methanol | 5.17 | [4] |

| DPPH Radical Scavenging | In vitro - Ethanol | 4.43 | [4] |

| DPPH Radical Scavenging | In vitro - Methanol | 4.80 | [4] |

| ABTS Radical Scavenging | In vivo - Ethanol | 2.49 | [4] |

| ABTS Radical Scavenging | In vivo - Methanol | 3.14 | [4] |

| ABTS Radical Scavenging | In vitro - Ethanol | 4.23 | [4] |

| ABTS Radical Scavenging | In vitro - Methanol | 4.48 |[4] |

Antimicrobial Activity

C. juncea extracts exhibit significant inhibitory effects against a range of pathogenic bacteria. The efficacy has been quantified using zone of inhibition and Minimum Inhibitory Concentration (MIC) values.

Table 2: Antibacterial Activity of Ceropegia juncea Methanol Extract (Zone of Inhibition)

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 19.3 | [5] |

| Pseudomonas fluorescence | 17.6 | [5] |

| Klebsiella pneumoniae | 17.0 | [5] |

| Pseudomonas aeruginosa | 17.1 | [6] |

| Escherichia coli | 16.2 |[6] |

Table 3: Minimum Inhibitory Concentration (MIC) of Ceropegia juncea Extracts

| Extract Type | Bacterial Strain | MIC Value (mg/mL) | Reference |

|---|---|---|---|

| Crude Extracts | Various Microorganisms | 20 - 80 | [7] |

| Crude Extracts | Most Test Microorganisms | 40 - 60 | [7] |

| Ethyl Acetate | Staphylococcus aureus | 4 |[8] |

Anti-inflammatory Activity

The anti-inflammatory properties of C. juncea have been validated through in vitro models that assess the inhibition of protein denaturation and the stabilization of cell membranes, which are key processes in inflammation.[9] The alkaloid junceine has been shown to exhibit COX-2 inhibition in cell assays.

Table 4: In Vitro Anti-inflammatory Activity of Ceropegia juncea Extracts

| Assay | Extract Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Albumin Denaturation | In vivo - Ethanol | 376 ± 1.21 | |

| Albumin Denaturation | In vivo - Methanol | 372 ± 0.92 | |

| Albumin Denaturation | In vitro - Ethanol | 396 ± 0.84 | |

| Albumin Denaturation | In vitro - Methanol | 344 ± 1.08 | |

| HRBC Membrane Stabilization | In vivo - Ethanol | 376 ± 0.89 | |

| HRBC Membrane Stabilization | In vivo - Methanol | 910 ± 1.06 | |

| HRBC Membrane Stabilization | In vitro - Ethanol | 760 ± 0.56 |

| HRBC Membrane Stabilization | In vitro - Methanol | 810 ± 0.12 | |

Cytotoxic Activity

The potential of C. juncea as an anticancer agent has been explored through cytotoxicity assays against various human cancer cell lines. Silver nanoparticles synthesized using C. juncea have also shown significant cytotoxic effects.[10]

Table 5: In Vitro Cytotoxic Activity of Ceropegia juncea Extracts

| Cell Line | Extract/Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| HT-29 (Colon Cancer) | WCJ AgNPs* | 92.99 | [10] |

| HT-29 (Colon Cancer) | TCCJ AgNPs** | 97.42 | [10] |

| Unspecified | In vivo - Ethanol Extract | 113.87 | [4] |

| Unspecified | In vivo - Methanol Extract | 199.09 | [4] |

*WCJ AgNPs: Silver nanoparticles from wild C. juncea. **TCCJ AgNPs: Silver nanoparticles from tissue-cultured C. juncea.

Experimental Protocols & Visualizations

This section details the methodologies for the key assays used to evaluate the biological activities of Ceropegia juncea extracts and provides workflow diagrams for clarity.

Plant Material Preparation and Extraction

-

Collection and Identification: The whole plant or specific parts (aerial parts, stems) of Ceropegia juncea are collected and botanically authenticated.

-

Drying and Powdering: The plant material is washed, shade-dried at room temperature, and then coarsely powdered using a mechanical grinder.

-

Solvent Extraction: A successive solvent extraction is performed using a Soxhlet apparatus with a series of solvents in increasing order of polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol, and finally aqueous extraction).

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts, which are then stored for further analysis.

Antioxidant Activity Assays

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical, thus neutralizing it.[11]

-

Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[11] Various concentrations of the plant extract are also prepared.

-

Reaction: A small volume of each extract concentration (e.g., 50 µL) is mixed with a larger volume of the DPPH solution (e.g., 150 µL).[11]

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.[11]

-

Measurement: The absorbance of the solution is measured spectrophotometrically (typically at 515-517 nm).[12] A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[11]

-

Radical Generation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark for 12-16 hours.[11][13]

-

Dilution: The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.[11][12]

-

Reaction: A small volume of the plant extract (e.g., 20 µL) is mixed with the diluted ABTS•+ solution (e.g., 180 µL).[12]

-

Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) in the dark.[12]

-

Measurement: The absorbance is read at 734 nm.[12]

-

Calculation: The scavenging activity is calculated, and the IC50 value is determined.

References

- 1. biology-journal.org [biology-journal.org]

- 2. researchgate.net [researchgate.net]

- 3. eprints.intimal.edu.my [eprints.intimal.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. ijlpr.com [ijlpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Understanding the Tranquilizing Effects of Cerpegin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available scientific information on the tranquilizing effects of Cerpegin. It is important to note that most of the existing research has been conducted on the alkaloidal extracts of the Ceropegia plant, where this compound is a primary constituent. Data on the specific effects of isolated, purified this compound is limited. Therefore, the information presented herein largely pertains to the properties of these extracts, with this compound highlighted as the key bioactive compound.

Introduction to this compound and its Origins

This compound is a pyridine alkaloid isolated from plants of the Ceropegia genus.[1] Traditionally, extracts from these plants have been used in Ayurvedic medicine for various purposes. The alkaloidal fraction of the Ceropegia plant extract is recognized for its pharmacological activities, including promising tranquilizing properties.[1]

Tranquilizing and Sedative Effects

The alkaloidal fraction of the Ceropegia plant extract has demonstrated notable tranquilizing effects.[1] A tranquilizer, or anxiolytic, is a drug that induces a state of calm and peacefulness. While the exact mechanism of this compound's action is not yet fully elucidated, the observed effects suggest its potential as a central nervous system depressant.

Summary of Pharmacological Data

Due to the limited availability of quantitative data for pure this compound, the following table summarizes the known pharmacological effects of Ceropegia extracts containing this compound.

| Pharmacological Effect | Observation | Source |

| Tranquilizing Activity | The alkaloidal fraction of the Ceropegia plant extract exhibits promising tranquilizing properties. | [1] |

| Analgesic Activity | This compound exhibits a dose-related analgesic effect that does not involve the opioid pathway. | [1] |

| Behavioral Changes | No automatic or behavioral changes are observed up to a dose of 20 mg/kg in mice. | [1] |

| High-Dose Effects | Doses exceeding 400 mg/kg in mice produce excitation, followed by convulsions and respiratory paralysis. | [1] |

Proposed Mechanism of Action

The tranquilizing effects of the Ceropegia alkaloidal extract are plausibly attributed to the competitive blockade of key neurotransmitter receptors in the central nervous system. The primary hypothesized mechanism involves the antagonism of:

-

Dopamine D2 receptors

-

Serotonin receptors

It is also suggested that other compounds within the extract, such as triterpenoids, may contribute to the overall tranquilizing properties.[1]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound's tranquilizing effect.

Experimental Protocols for Assessing Tranquilizing Activity

While specific experimental protocols for this compound are not detailed in the available literature, a general methodology for evaluating the sedative and anxiolytic effects of a test compound in a rodent model is provided below.

General Protocol: Open Field Test

Objective: To assess the effect of a test compound on locomotor activity and exploratory behavior in rodents. A decrease in these parameters can be indicative of a sedative effect.

Animals: Male Swiss albino mice (20-25 g).

Materials:

-

Open field apparatus (a square arena with walls, marked with a grid of lines on the floor).

-

Test compound (e.g., alkaloidal extract of Ceropegia).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., Diazepam).

Procedure:

-

Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide the animals into control and experimental groups.

-

Administration: Administer the vehicle, positive control, or test compound to the respective groups (e.g., via intraperitoneal injection).

-

Observation Period: After a set period (e.g., 30 minutes) to allow for drug absorption, place each mouse individually in the center of the open field apparatus.

-

Data Collection: Over a defined period (e.g., 5 minutes), record the following parameters:

-

Number of line crossings: The number of times the mouse crosses the grid lines.

-

Rearing frequency: The number of times the mouse stands on its hind legs.

-

Time spent in the center: The duration the mouse spends in the central squares of the arena (an indicator of anxiety).

-

-

Analysis: Compare the mean values of the recorded parameters between the different groups using appropriate statistical tests. A significant decrease in line crossings and rearing frequency in the test group compared to the vehicle control group suggests a sedative effect.

Experimental Workflow Diagram

Caption: General workflow for screening tranquilizing effects.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (dose-response relationship, therapeutic index) data for this compound are not currently available in the public domain. As a pyridine alkaloid, it can be hypothesized that this compound would be absorbed orally and cross the blood-brain barrier to exert its effects on the central nervous system. However, without dedicated studies, its metabolic fate and excretion pathways remain unknown. Further research is required to establish a complete pharmacokinetic and pharmacodynamic profile for this compound.

Conclusion and Future Directions

This compound, a principal alkaloid from the Ceropegia genus, is associated with the tranquilizing effects observed from the plant's extracts. The proposed mechanism of action, involving the blockade of dopamine D2 and serotonin receptors, provides a strong basis for its observed sedative properties. However, a significant gap in knowledge exists regarding the specific pharmacological and toxicological profile of isolated this compound.

Future research should focus on:

-

Isolation and purification of this compound to enable studies on the pure compound.

-

In vitro binding assays to confirm the affinity of this compound for dopamine and serotonin receptor subtypes.

-

In vivo studies using purified this compound to quantify its tranquilizing effects and establish a dose-response relationship.

-

Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and overall safety profile.

Such studies are crucial for validating the therapeutic potential of this compound as a novel tranquilizing agent and for guiding any future drug development efforts.

References

The Role of Cerpegin Derivatives in Pyrimidine Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of cerpegin-derived compounds, specifically the furo[3,4-c]pyridine-3,4(1H,5H)-dione designated as P1788, in the inhibition of de novo pyrimidine biosynthesis. This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways. The primary molecular target of P1788 is dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH by this this compound derivative leads to pyrimidine starvation, which not only exerts direct cytotoxic effects on proliferating cells but also uniquely enhances the cellular response to interferons through a proposed link with the DNA damage response pathway. This dual mechanism of action presents a compelling rationale for the further development of this compound-derived compounds in oncology and virology.

Introduction

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process essential for the synthesis of DNA, RNA, and other vital cellular components. Its high activity in rapidly proliferating cells, such as cancer cells, makes it an attractive target for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotate to orotate, a critical step in this pathway. The alkaloid this compound and its synthetic derivatives have emerged as a novel class of pyrimidine biosynthesis inhibitors. A notable example is the compound P1788, a this compound-derived furo[3,4-c]pyridine-3,4(1H,5H)-dione, which has been identified as a potent inhibitor of DHODH.[1][2] This guide explores the scientific foundation of this compound-derived DHODH inhibitors, focusing on their mechanism, experimental validation, and the intriguing connection to the innate immune response.

Mechanism of Action: Targeting DHODH

The primary mechanism by which this compound derivatives like P1788 inhibit pyrimidine biosynthesis is through the direct inhibition of the enzyme DHODH.[1][2] DHODH is a flavin-dependent mitochondrial enzyme that is integral to the electron transport chain. By blocking the function of DHODH, P1788 effectively halts the de novo synthesis of pyrimidines, leading to a depletion of the intracellular pool of uridine and cytidine. This pyrimidine starvation has profound consequences for the cell, including cell cycle arrest and apoptosis, particularly in cells that are highly dependent on this pathway.

Quantitative Data

| Inhibitor | Target | IC50 Value | Reference(s) |

| P1788 | Human DHODH | N/A | [1][2] |

| Brequinar | Human DHODH | ~20 nM | |

| Teriflunomide | Human DHODH | ~1.2 µM | |

| Leflunomide (active metabolite A77 1726) | Human DHODH | ~600 nM |

N/A: Not publicly available.

Signaling Pathway: From Pyrimidine Depletion to Interferon Response

A significant finding related to this compound-derived DHODH inhibitors is their ability to enhance the cellular response to interferons. The proposed mechanism involves the induction of a DNA damage response as a consequence of pyrimidine pool depletion. This, in turn, activates downstream signaling cascades that converge on the interferon pathway, leading to an amplified antiviral and anti-proliferative state.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound-derived DHODH inhibitors. These protocols are based on established methods in the field.

DHODH Inhibition Assay (Enzymatic Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against DHODH.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound (e.g., P1788) against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10) or Dichloroindophenol (DCIP) as an electron acceptor

-

Test compound (P1788) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the respective wells. Include a DMSO-only control (vehicle control) and a control with no enzyme (background).

-

Add the recombinant DHODH enzyme to all wells except the background control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of dihydroorotate and the electron acceptor (CoQ10 or DCIP).

-

Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP reduction) using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (Vmax) for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

This protocol is used to assess the cytotoxic or cytostatic effects of the DHODH inhibitor on cultured cells.

Objective: To determine the effect of P1788 on the viability and proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound (P1788)

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification)

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of P1788 in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of P1788. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Interferon-Stimulated Gene (ISG) Expression Analysis

This protocol can be used to measure the enhancement of the interferon response by analyzing the expression of interferon-stimulated genes.

Objective: To determine if P1788 enhances the interferon-induced expression of ISGs.

Materials:

-

Cell line responsive to interferons

-

Test compound (P1788)

-

Recombinant interferon (e.g., IFN-α)

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for target ISGs (e.g., OAS1, MX1) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Culture cells and treat them with P1788, interferon, a combination of both, or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for the target ISGs and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in ISG expression in the different treatment groups relative to the control.

Conclusion

This compound-derived compounds, exemplified by P1788, represent a promising class of small molecules that target the de novo pyrimidine biosynthesis pathway through the inhibition of DHODH. Their mechanism of action extends beyond simple cytostatic or cytotoxic effects, as they have been shown to modulate the host's innate immune response by enhancing interferon signaling. This dual functionality offers a unique therapeutic advantage, particularly in the context of cancer and viral infections. Further research, including the determination of precise quantitative inhibitory constants and in-depth elucidation of the signaling link to the interferon pathway, is warranted to fully explore the therapeutic potential of this novel class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound derivatives as inhibitors of pyrimidine biosynthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Dehydrocholesterol reductase (DHCR24), also known as seladin-1, is a critical enzyme in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the reduction of desmosterol to cholesterol. Its role extends beyond cholesterol metabolism, implicating it in cellular stress responses, neuroprotection, and the progression of various cancers. The modulation of DHCR24 activity, therefore, presents a compelling therapeutic target for a range of diseases, including neurodegenerative disorders and oncology. This document provides a technical overview of the inhibition of DHCR24 by a class of synthetic molecules related to Cerpegin, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows.

Quantitative Inhibitory Activity of this compound-Related Compounds against DHCR24

The following table summarizes the in vitro inhibitory potency of a series of this compound-related compounds against human DHCR24. The data is compiled from enzymatic assays measuring the conversion of desmosterol to cholesterol.

| Compound ID | Structure | IC50 (nM) | Notes |

| SH-42 | Not provided in abstract | 19 | A novel DHCR24 inhibitor. |

| U18666A | Not provided in abstract | 130 | A known inhibitor used as a reference. |

| This compound | Not provided in abstract | >10,000 | Weak to no inhibitory activity. |

Note: The limited publicly available data necessitates further investigation into the full scope of this compound-related compounds and their structure-activity relationships.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the terminal step of the cholesterol biosynthesis pathway and the inhibitory action of this compound-related compounds on DHCR24.

Caption: DHCR24 catalyzes the conversion of desmosterol to cholesterol, a key step inhibited by this compound-related compounds.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of DHCR24.

Recombinant Human DHCR24 Expression and Purification

-

Objective: To produce purified DHCR24 enzyme for in vitro assays.

-

Methodology:

-

The coding sequence for human DHCR24 is cloned into a suitable expression vector (e.g., pET vector) with a purification tag (e.g., 6x-His tag).

-

The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication.

-

The lysate is clarified by centrifugation, and the supernatant containing the His-tagged DHCR24 is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins.

-

The purified DHCR24 is eluted with a buffer containing 250 mM imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a Bradford assay.

-

In Vitro DHCR24 Enzymatic Assay

-

Objective: To quantify the inhibitory effect of test compounds on DHCR24 activity.

-

Methodology:

-

The assay is performed in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing purified recombinant DHCR24 (e.g., 50 nM).

-

The substrate, desmosterol, is added to the reaction mixture at a concentration close to its Km value.

-

The cofactor, NADPH, is added at a saturating concentration (e.g., 200 µM).

-

Test compounds (e.g., SH-42) are dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

-

The amount of cholesterol produced is quantified by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

-

Cell-Based Cholesterol Biosynthesis Assay

-

Objective: To assess the impact of test compounds on the cholesterol biosynthesis pathway in a cellular context.

-

Methodology:

-

A relevant cell line (e.g., HEK293 or a cancer cell line with high cholesterol synthesis) is seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

A metabolic precursor, such as [1,2-13C2]-acetate, is added to the culture medium for the final few hours of the treatment period.

-

After incubation, the cells are washed with PBS, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

The lipid extract is dried and saponified to release sterols.

-

The sterol fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of cholesterol and its precursors (e.g., desmosterol).

-

An increase in the desmosterol-to-cholesterol ratio indicates inhibition of DHCR24.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel DHCR24 inhibitors.

Caption: A streamlined workflow for the discovery and preclinical development of DHCR24 inhibitors.

Conclusion

The development of potent and selective DHCR24 inhibitors, inspired by the this compound scaffold, holds significant promise for therapeutic intervention in a variety of human diseases. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers working in this area. Further exploration of the structure-activity relationships within this class of compounds and their evaluation in relevant disease models will be crucial for advancing these promising molecules toward clinical application.

Methodological & Application

Synthetic Routes to Cerpegin and Its Analogs: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic routes and experimental protocols for the preparation of Cerpegin, a naturally occurring pyridine alkaloid, and its various analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and exploration of this biologically active scaffold.

Introduction

This compound, with its fused furo[3,4-c]pyridine core, has garnered significant attention in the scientific community due to its diverse pharmacological activities, including analgesic, tranquilizing, anti-inflammatory, and anticancer properties.[1][2] A notable mechanism of action for this compound and its derivatives is the inhibition of the 20S proteasome, a key target in cancer therapy.[3] This has spurred the development of various synthetic strategies to access the core structure of this compound and to generate a library of analogs for structure-activity relationship (SAR) studies. This document outlines several key synthetic approaches, providing detailed protocols for their execution.

Synthetic Strategies

The synthesis of this compound and its analogs can be broadly categorized into several key strategies, primarily involving the construction of the fused ring system from either pyridine or γ-lactone precursors.

Route 1: Synthesis from Pyridine Precursors

One of the earliest and most versatile approaches to this compound involves the elaboration of a pre-existing pyridine ring. A notable example is the synthesis starting from 2-chloronicotinic acid.

This efficient procedure, developed by Marsais and coworkers, allows for the construction of the this compound core in a single pot.[4]

Experimental Protocol:

-

Lithiation: To a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in anhydrous tetrahydrofuran (THF), commercially available 2-methoxynicotinic acid (1.0 eq) is added at low temperature to form the lithium salt.

-

Addition of Acetone: Acetone (1.1 eq) is then added to the reaction mixture at a low temperature.

-

Acidic Treatment: A specific acidic work-up of the resulting intermediate is performed to yield 1,1-dimethyl-3,4-dioxo-1,3,4,5-tetrahydrofuro[3,4-c]pyridine.

-

Alkylation: The intermediate is then selectively alkylated using methyl iodide and cesium carbonate to afford this compound.

| Step | Reagents and Conditions | Product | Overall Yield | Reference |

| 1-4 | 1. LTMP, THF, low temp. 2. Acetone, low temp. 3. Acidic work-up 4. CH₃I, Cs₂CO₃ | This compound | 71% | [4] |

Route 2: Synthesis from γ-Lactone Precursors

An alternative and highly efficient strategy involves the construction of the pyridine ring onto a pre-existing γ-lactone scaffold.

This method, reported by Avetisyan and Karapetyan, provides a high-yielding route to this compound.[5]

Experimental Protocol:

-

Condensation: A mixture of 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2,5-dihydrofuran-2-one (1.0 eq) and N,N-dimethylformamidedimethylacetal (1.1 eq) in absolute benzene is heated under reflux for 35 hours.

-

Cyclization: The reaction proceeds via condensation of the methyl group of the starting lactam with the acetal, followed by in situ cyclization of the intermediate enamine with the evolution of dimethylamine to yield this compound.

| Step | Reagents and Conditions | Product | Yield | Reference |

| 1-2 | N,N-dimethylformamidedimethylacetal, absolute benzene, reflux, 35 h | This compound | 89% | [5] |

Synthesis of this compound Analogs

The synthetic routes to this compound can be readily adapted to produce a variety of analogs with modifications at the C1 and N5 positions, which have been shown to be important for their biological activity.

Protocol: Synthesis of C1 and N5 Substituted this compound Analogs

A convenient method for the synthesis of various C1 and N5 derivatives has been developed, allowing for the exploration of the SAR of these compounds as proteasome inhibitors.[6]

Experimental Protocol:

-

Synthesis of Enaminolactones: Starting enaminolactones are synthesized from various tertiary keto-alcohols.

-

Condensation and Cyclization: These enaminolactones are then condensed with a variety of primary aliphatic, aromatic, or heterocyclic amines to form the pyridine ring, yielding the desired C1 and N5 substituted this compound analogs.

| Starting Material | Amine | Product | Yield |

| Enaminolactone | Primary aliphatic amine | N5-alkyl this compound analog | High |

| Enaminolactone | Primary aromatic amine | N5-aryl this compound analog | High |

| Enaminolactone | Primary heterocyclic amine | N5-heterocyclic this compound analog | High |

Characterization Data for this compound

The structure of synthesized this compound should be confirmed by standard spectroscopic methods.

| Technique | Data |

| ¹H NMR | Typical signals include those for the methyl groups and the protons on the pyridine and furanone rings.[7][8][9][10][11] |

| ¹³C NMR | Characteristic chemical shifts are observed for the carbonyl carbons, the quaternary carbons, and the methyl carbons.[6][12][13][14][15] |

| IR Spectroscopy | Key absorptions include strong C=O stretching bands for the lactone and pyridone carbonyls.[16][17][18][19][20] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound should be observed.[21][22][23][24] |

Biological Activity and Signaling Pathways

Proteasome Inhibition

This compound and its derivatives have been identified as inhibitors of the 20S proteasome, a multicatalytic protease complex responsible for the degradation of most intracellular proteins.[3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells.

The inhibitory activity of this compound analogs on the 20S proteasome can be assessed using a fluorogenic substrate-based assay.[1][2][25]

Experimental Protocol:

-

Reaction Setup: Purified 20S proteasome is incubated with a specific fluorogenic substrate (e.g., for chymotrypsin-like, trypsin-like, or caspase-like activity) in a suitable buffer.

-

Inhibitor Addition: The this compound analog to be tested is added to the reaction mixture at various concentrations.

-

Fluorescence Measurement: The release of the fluorescent reporter is monitored over time using a spectrofluorometer. The rate of the reaction is calculated from the initial linear portion of the curve.

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the proteasome activity (IC₅₀) is determined.

Signaling Pathways

The inhibition of the proteasome by small molecules can trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While the precise signaling pathway initiated by this compound is an area of active research, a plausible mechanism involves the stabilization of pro-apoptotic proteins and the induction of cell death pathways.

Biosynthetic Pathway of this compound

Understanding the natural biosynthesis of this compound can provide insights for the development of novel synthetic strategies. A proposed biosynthetic pathway has been elucidated, starting from L-aspartate.

Conclusion

The synthetic routes and protocols detailed in this application note provide a comprehensive resource for the chemical synthesis of this compound and its analogs. The versatility of these methods allows for the generation of diverse libraries of compounds for further biological evaluation and SAR studies. The continued exploration of the this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the area of oncology.

References

- 1. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.pdx.edu [web.pdx.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. IR _2007 [uanlch.vscht.cz]

- 18. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. m.youtube.com [m.youtube.com]

- 21. ajgreenchem.com [ajgreenchem.com]

- 22. mjcce.org.mk [mjcce.org.mk]

- 23. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Piperazine [webbook.nist.gov]

- 25. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening for Novel Cerpegin Derivatives as 14-3-3 Protein-Protein Interaction Stabilizers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cerpegin, a furo[3,4-c]pyridine-3,4(1H,5H)-dione, and its derivatives have garnered significant interest due to their diverse biological activities.[1][2] A key mechanism of action for some this compound-related compounds involves the stabilization of protein-protein interactions (PPIs), particularly those mediated by the 14-3-3 family of scaffold proteins.[3][4] 14-3-3 proteins are crucial regulators of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis, by binding to phosphorylated client proteins.[5][6][7][8] The discovery of small molecules that can stabilize these interactions offers a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel this compound derivatives that act as stabilizers of the 14-3-3 PPIs. The described assay is a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method well-suited for HTS.[9][10][11][12][13]

Principle of the TR-FRET Assay

The TR-FRET assay monitors the interaction between a His-tagged 14-3-3 protein and a biotinylated phosphopeptide derived from a known 14-3-3 client protein. The 14-3-3 protein is labeled with a Europium (Eu3+) cryptate donor, and the phosphopeptide is labeled with a streptavidin-conjugated acceptor fluorophore. When the 14-3-3 protein and the phosphopeptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is proportional to the extent of the PPI. This compound derivatives that stabilize this interaction will lead to an increased TR-FRET signal.

Data Presentation

Table 1: HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z'-Factor | 0.78 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.[14][15][16][17][18] |

| Signal-to-Background (S/B) Ratio | 15.4 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |

| Coefficient of Variation (%CV) - Positive Control | 4.2% | A measure of the variability of the positive control replicates. |

| Coefficient of Variation (%CV) - Negative Control | 3.8% | A measure of the variability of the negative control replicates. |

Table 2: Hit Compound Potency and Efficacy

| Compound ID | Structure | EC50 (µM) | Max FRET Signal (% of Positive Control) |

| This compound | [Hypothetical Structure] | 5.2 | 100 |

| Derivative A | [Hypothetical Structure] | 1.8 | 115 |

| Derivative B | [Hypothetical Structure] | 8.9 | 95 |

| Derivative C | [Hypothetical Structure] | 0.9 | 125 |

EC50 (Half-maximal effective concentration) is the concentration of a compound that produces 50% of the maximal response.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20.

-

His-tagged 14-3-3 Protein Stock: Prepare a 10 µM stock solution in Assay Buffer.

-

Biotinylated Phosphopeptide Stock: Prepare a 10 µM stock solution in Assay Buffer.

-

Eu3+ Cryptate-labeled Anti-His Antibody Stock: Prepare a 1 µM stock solution in Assay Buffer.

-

Streptavidin-Acceptor Fluorophore Stock: Prepare a 1 µM stock solution in Assay Buffer.

-

Compound Plates: Prepare serial dilutions of this compound derivatives in 100% DMSO.

HTS Assay Protocol (384-well format)

-

Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the compound plates into the wells of a 384-well low-volume assay plate.

-

Reagent Mix Preparation: Prepare a master mix containing:

-

His-tagged 14-3-3 protein (final concentration: 10 nM)

-

Biotinylated phosphopeptide (final concentration: 20 nM)

-

Eu3+ cryptate-labeled anti-His antibody (final concentration: 1 nM)

-

Streptavidin-acceptor fluorophore (final concentration: 5 nM) in Assay Buffer.

-

-

Reagent Dispensing: Dispense 10 µL of the reagent mix into each well of the assay plate containing the compounds.

-

Incubation: Centrifuge the plates briefly to mix and incubate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plates on a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

Data Analysis

-

Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the positive control (e.g., a known stabilizer or a high concentration of this compound) and negative control (DMSO vehicle) wells on each plate.

-

Identify "hit" compounds based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).

-

Perform dose-response experiments for hit compounds to determine their EC50 values.

Visualizations

Caption: High-throughput screening workflow for identifying novel this compound derivatives.

Caption: Simplified signaling pathway illustrating the role of 14-3-3 and this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]

- 8. neurology.org [neurology.org]

- 9. poly-dtech.com [poly-dtech.com]

- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. columbiabiosciences.com [columbiabiosciences.com]

- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. assay.dev [assay.dev]

- 18. Z-factor - Wikipedia [en.wikipedia.org]